
N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide is a member of thiazoles.
Applications De Recherche Scientifique
Selective 5-HT2 Receptor Antagonism
The compound N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide and its derivatives have been investigated for their potential as selective 5-HT2 receptor antagonists. A study by Fujio et al. (2000) synthesized and examined a series of 1-adamantanecarboxamides, revealing compounds with high affinity and selectivity for 5-HT2 receptors, exhibiting potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).
Antiviral Activity Against Influenza
The antiviral activity of adamantyl derivatives against influenza viruses was explored by Göktaş et al. (2012). They synthesized N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety using a microwave-assisted method. The compounds exhibited antiviral activity against influenza A and B viruses in MDCK cell cultures, particularly highlighting N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide 3b as a potent inhibitor, acting as an influenza virus fusion inhibitor (Göktaş et al., 2012).
Neuroprotective Activity
A series of fluorescent heterocyclic adamantane amines were synthesized and investigated for their neuroprotective activity by Joubert et al. (2011). These compounds demonstrated multifunctional neuroprotective properties by inhibiting the N-methyl-d-aspartate receptor/ion channel, calcium channels, and nitric oxide synthase, along with exhibiting antioxidant activity. Notable compounds such as N-(1-adamantyl)-2-oxo-chromene-3-carboxamide and N-adamantan-1-yl-5-dimethyl-amino-1-naphthalenesulfonic acid were identified for their high degree of multifunctionality and favorable physical-chemical properties (Joubert et al., 2011).
Antibacterial and Antifungal Activity
Adamantane derivatives have also been studied for their potential antimicrobial and antifungal activities. A study by Odyntsova et al. (2017) synthesized 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters and evaluated their antimicrobial and antifungal properties, indicating their potential as pharmacologically active substances (Odyntsova et al., 2017).
Synthesis and Characterization of Coordination Polymers
Adamantane-based ligands have been utilized in the synthesis of coordination polymers. A study by Pavlov et al. (2019) reported the synthesis of orthogonally substituted azole-carboxylate adamantane ligands, used for preparing coordination polymers. These polymers were structurally characterized and were found to act as catalysts in specific reactions, indicating their potential utility in various chemical processes (Pavlov et al., 2019).
Propriétés
Nom du produit |
N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide |
|---|---|
Formule moléculaire |
C16H24N2OS |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,5-dimethyladamantane-1-carboxamide |
InChI |
InChI=1S/C16H24N2OS/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)12(19)18-13-17-3-4-20-13/h11H,3-10H2,1-2H3,(H,17,18,19) |
Clé InChI |
XLVMPERBAHLQIC-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NCCS4)C |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NCCS4)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




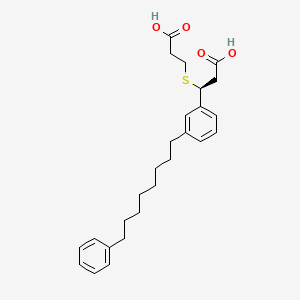
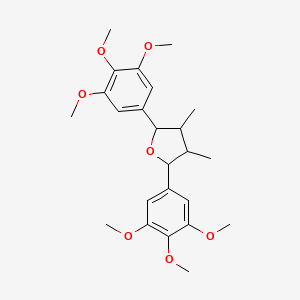
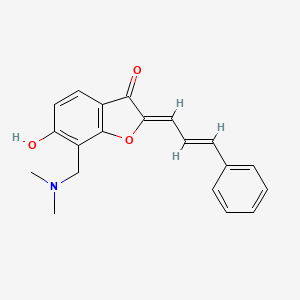
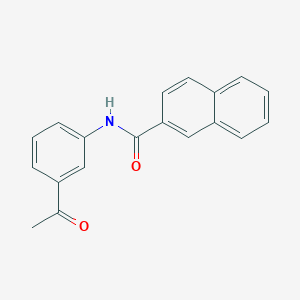
![4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine](/img/structure/B1226137.png)
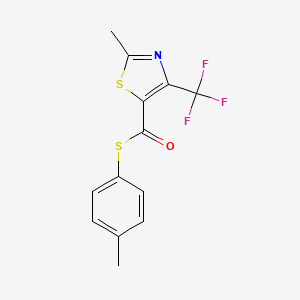
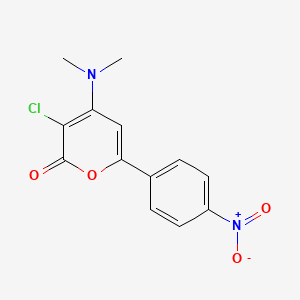
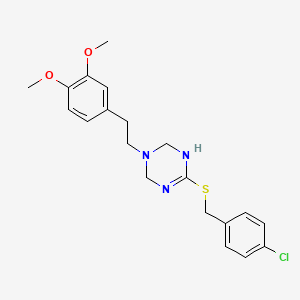
![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)
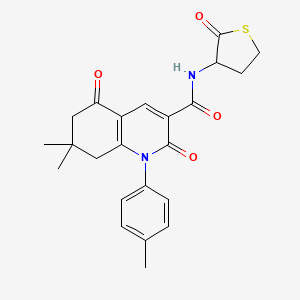
![3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226149.png)
![N-(3-cyano-2-thiophenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B1226150.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate](/img/structure/B1226151.png)